Rhodamine 123 is a fluorescent dye widely employed in scientific research for various applications, primarily due to its ability to selectively accumulate in mitochondria. It is classified as a lipophilic cationic compound. [] Rhodamine 123 plays a significant role as a fluorescent probe for investigating mitochondrial function, cellular processes, and multidrug resistance mechanisms. []
Rhodamine 123 is classified as a xanthene dye, which are characterized by their bright fluorescence and stability. It is derived from rhodamine B through a series of chemical modifications. The compound is commonly sourced from chemical suppliers such as Molecular Probes and Calbiotech, ensuring high purity for experimental use.
The synthesis of Rhodamine 123 can be achieved through several methods. A prominent technique involves the reaction of rhodamine 110 (desmethyl-rhodamine-123 monohydrochloride) with methyl iodide in the presence of tetra-butylammonium hydroxide in N,N-dimethylformamide. This process has been optimized for radiolabeling with carbon-11 isotopes, allowing for the production of [^11C]Rhodamine 123 with high radiochemical purity (exceeding 99%) and specific radioactivity averaging 13.4 GBq/μmol at the end of synthesis .
The synthesis typically involves:
Rhodamine 123 has a molecular weight of approximately 344 Da. Its chemical structure features a xanthene core with two benzene rings, which contribute to its fluorescent properties. The structure can be represented as follows:
Key structural data include:
Rhodamine 123 participates in various chemical reactions, particularly those involving protonation and deprotonation, which affect its fluorescence properties. The dye is sensitive to pH changes; as the pH decreases, the fluorescence intensity increases due to reduced self-quenching effects .
In addition, Rhodamine 123 can undergo hydrolysis when treated with strong bases like potassium hydroxide, leading to the formation of different fluorescent products that can be analyzed via HPLC .
Rhodamine 123 functions primarily as a probe for mitochondrial membrane potential. Upon entering cells, it accumulates within mitochondria due to the negative charge inside these organelles at physiological pH. The fluorescence intensity of Rhodamine 123 correlates with the membrane potential; higher potentials lead to increased retention and thus greater fluorescence .
Experimental observations show that upon depolarization (e.g., by adding carbonyl cyanide m-chlorophenyl hydrazone), there is a rapid decrease in fluorescence, confirming its utility in real-time monitoring of mitochondrial dynamics .
Rhodamine 123 exhibits several notable physical and chemical properties:
Additionally, its stability in various conditions has been confirmed; it remains stable in sodium phosphate buffer at room temperature for extended periods .
Rhodamine 123 has widespread applications in scientific research:
Rhodamine 123 (Rh123) serves as a sensitive potentiometric probe for monitoring mitochondrial membrane potential (ΔΨm) due to its electrochemical properties as a lipophilic cation. Mitochondria accumulate Rh123 in proportion to ΔΨm, driven by the negative charge gradient across the inner mitochondrial membrane. Upon accumulation, Rh123 exhibits a measurable 12-nm red shift in its fluorescence emission spectrum, indicating formation of a dye-mitochondria complex [3]. The kinetics of fluorescence quenching provide a dynamic readout of membrane potential changes: mitochondrial energization (e.g., with succinate as substrate) induces fluorescence decay, with the rate proportional to ΔΨm. This phenomenon enables real-time tracking of proton flux dynamics during oxidative phosphorylation [1].
Experimental studies using rat liver mitochondria demonstrate that Rh123 fluorescence quenching kinetics reliably reflect proton flow through the F₀ channel of ATP synthase. When mitochondria are energized with succinate and ADP, fluorescence decay rates increase significantly upon addition of the ATP synthase inhibitor oligomycin, which prevents proton backflow. Conversely, uncouplers like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) reduce quenching rates by dissipating the proton gradient [1]. This establishes Rh123 as a tool for assessing functional states of mitochondrial bioenergetics:
Table 1: Modulators of Rh123 Fluorescence in Mitochondrial Studies
Compound | Mechanism | Effect on Rh123 Fluorescence | Biological Implication |
---|---|---|---|
Succinate/ADP | Substrate-driven energization | Increased quenching rate | State 3 respiration (ATP synthesis) |
Oligomycin | ATP synthase inhibition | Enhanced quenching rate | Blocked proton backflow through F₀ |
FCCP | Uncoupler | Reduced quenching rate | Dissipated membrane potential |
DCCD | F₀ channel inhibitor | Increased quenching rate | Impaired proton translocation |
Computational models integrating Rh123 transport thermodynamics with mitochondrial electrophysiology confirm that dye accumulation follows a Nernstian distribution modified by membrane binding. The relationship between fluorescence intensity and ΔΨm is nonlinear due to dye partitioning into lipid bilayers, with binding constants dependent on temperature and dye lipophilicity [5] [7].
Self-quenching critically influences Rh123 fluorescence quantification, introducing nonlinearity into ΔΨm measurements. At concentrations exceeding ~5 μM, Rh123 exhibits concentration-dependent fluorescence attenuation due to molecular aggregation and energy transfer between adjacent dye molecules. Experimental titrations reveal that peak fluorescence intensity occurs at ~11 μM in 4×10 mm cuvettes and ~20 μM in 10×10 mm cuvettes, beyond which intensity declines toward zero at high concentrations [5]. This nonlinearity stems from two optical phenomena:
The inner filter effect follows the relationship:Iobserved = I0 × 10−(εexdex + εemdem)[Rh123]*where I0 represents theoretical intensity without attenuation, εex/εem are molar absorption coefficients at excitation/emission wavelengths (εex = 2.4×10³ cm⁻¹M⁻¹), and d denotes light path length [5]. Consequently, calibration curves for ΔΨm must account for experimental geometry and dye loading.
Table 2: Self-Quenching Parameters of Rhodamine 123
Parameter | 4×10 mm Cuvette | 10×10 mm Cuvette | Biological Significance |
---|---|---|---|
Linear range | <5 μM | <5 μM | Low-dye conditions enable quantitative work |
Fluorescence peak | 11 μM | 20 μM | Path-length-dependent self-quenching threshold |
Critical attenuation factor | Excitation path: 2 mm | Excitation path: 5 mm | Geometry-specific signal correction needed |
Integrated computational models incorporating dye transport, membrane partitioning, and quenching dynamics enable conversion of fluorescence transients into ΔΨm values. These models reveal that observed fluorescence kinetics lag behind actual membrane potential changes during metabolic transitions (e.g., ADP phosphorylation), with mitochondrial response times <0.1 seconds versus fluorescence-based observations >1 second [5] [7].
Rh123 traverses biological membranes through multiple mechanisms that dictate its subcellular distribution:
Passive diffusion dominates cellular uptake, facilitated by Rh123’s moderate lipophilicity and cationic charge. Flow cytometry studies demonstrate temperature-independent accumulation within 5-10 minutes across 0-37°C, suggesting diffusion rather than active transport mediates cellular entry [3]. Once internalized, Rh123 concentrates in mitochondria according to ΔΨm but also exhibits affinity for lipid bilayers. Molecular dynamics simulations reveal that Rh123 orients its xanthene moiety parallel to membrane planes, with the benzoic ring positioned below the xanthene system. This insertion mode yields a lipid/water partition coefficient (Kp) of ~10² for zwitterionic membranes like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) [9].
Active efflux transporters significantly alter Rh123 distribution. The multidrug resistance protein 1 (MRP1/ABCC1) binds Rh123 via multiple sites, particularly in the linker region (L1) connecting transmembrane domains MSD0-MSD1 and MSD1-MSD2. Photolabeling studies identify three binding regions localized to MRP1’s N- and C-domains [2]. P-glycoprotein (P-gp/ABCB1) actively transports Rh123 using a dual outer-gate mechanism contingent on binding mode. Tyrosine residues Y310 and Y953 form symmetry-related outer gates that open selectively depending on whether Rh123 occupies binding site R1 or R2. Mutagenesis studies (Y310A/Y953A) disrupt gate function, abolishing active transport while preserving passive diffusion [8].
Table 3: Transport Systems Influencing Rhodamine 123 Distribution
Transport Mechanism | Key Players | Experimental Evidence | Functional Outcome |
---|---|---|---|
Passive diffusion | Membrane lipid bilayer | Temperature-independent uptake (0-37°C) [3] | Rapid mitochondrial accumulation |
Active efflux | P-gp (ABCB1) | Mutated outer gates (Y310A/Y953A) block efflux [8] | Reduced cytosolic/mitochondrial dye retention |
Active efflux | MRP1 (ABCC1) | Photolabeling with IAARh123 at 190 kDa protein [2] | 5-fold increased IC₅₀ in resistant cells |
Membrane partitioning | POPC bilayers | Kp = 10² (Rh123) vs. Kp >10⁴ (RhB) [9] | Reduced bioavailability relative to analogs |
The structural determinants of Rh123 transport specificity include:
These transport properties underpin Rh123’s utility as a dual-purpose probe: it reports mitochondrial electrophysiology while simultaneously serving as a model substrate for multidrug resistance transporters [2] [8] [9].
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